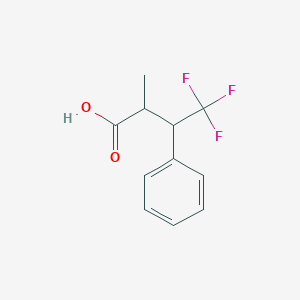

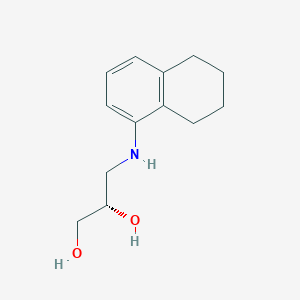

(2S)-3-(5,6,7,8-四氢萘-1-氨基)丙烷-1,2-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

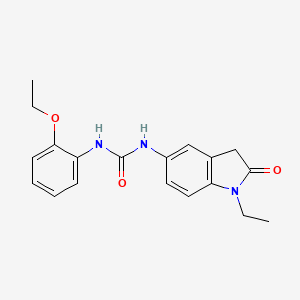

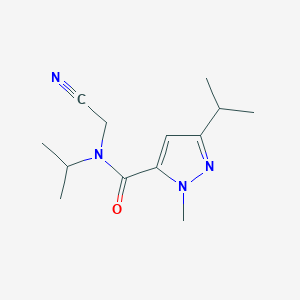

(2S)-3-(5,6,7,8-tetrahydronaphthalen-1-ylamino)propane-1,2-diol, commonly known as THN-α, is a synthetic compound that has been extensively studied for its potential therapeutic applications. THN-α belongs to the class of compounds known as beta-adrenergic receptor agonists, and it has been shown to have a range of biochemical and physiological effects.

科学研究应用

Natural Product Synthesis and Total Synthesis Studies

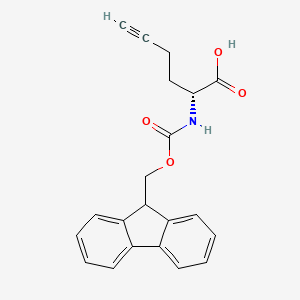

The complex three-dimensional structure of diterpenes makes them challenging targets for total synthesis. Researchers have focused on developing efficient synthetic routes to access these compounds. Recent work by Professor Yong Qin’s team at Sichuan University has achieved the total synthesis of various diterpenoid alkaloids, including those with the (2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol scaffold. Their innovative strategies, such as oxidative dearomatization/Diels-Alder cycloaddition, have enabled the construction of six different diterpenes and their corresponding natural product molecules .

Biological Activity Exploration

Diterpenoid alkaloids exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects. Researchers have investigated the biological properties of compounds related to (2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol. These studies provide valuable insights into potential therapeutic applications and mechanisms of action .

Chemical Transformations and Derivatives

Understanding the reactivity of (2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol allows researchers to explore chemical transformations. Scientists have investigated its conversion to various derivatives, which may exhibit enhanced bioactivity or altered pharmacokinetic properties. These efforts contribute to drug discovery and development .

Ecological Significance

Diterpenes play essential roles in plant defense mechanisms. For instance, wild tobacco plants (Nicotiana attenuata) produce diterpenes as part of their chemical defense against herbivores. Researchers have studied how these compounds inhibit lipid biosynthesis in herbivores, providing insights into plant-herbivore interactions .

Enzymatic Studies

Enzymes involved in diterpene biosynthesis have been characterized. For example, Gre2p, a cytochrome P450 enzyme, catalyzes both the reduction of 2,5-hexanedione and the oxidation of (2S,5S)-hexanediol. Understanding these enzymatic processes aids in designing biocatalytic approaches for diterpene production .

Structural Elucidation and Spectroscopic Techniques

Researchers employ advanced spectroscopic methods (such as NMR, MS, and X-ray crystallography) to elucidate the structure of (2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol. These techniques provide critical information for confirming the compound’s identity and understanding its stereochemistry .

Xiao-Yu Liu, Feng-Peng Wang, and Yong Qin, Acc. Chem. Res. 2021, 54, 22–34 [Research on self-toxicity of diterpenes in wild tobacco](https://news.sciencenet.cn/htmlpaper/2021/1/202

属性

IUPAC Name |

(2S)-3-(5,6,7,8-tetrahydronaphthalen-1-ylamino)propane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-9-11(16)8-14-13-7-3-5-10-4-1-2-6-12(10)13/h3,5,7,11,14-16H,1-2,4,6,8-9H2/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGFMSFIQIJDEU-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NCC(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C=CC=C2NC[C@@H](CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

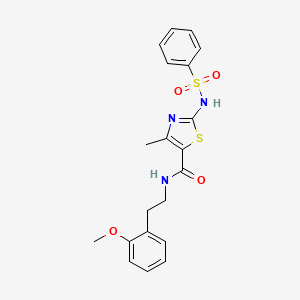

![N-(4-fluorobenzyl)-2-(3-(2-(4-fluorophenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2627799.png)

![(1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone](/img/structure/B2627808.png)

![Methyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2627813.png)